Ethyl 3-(benzylamino)-2-methylbenzoate
Description
Ethyl 3-(benzylamino)-2-methylbenzoate is a benzoate ester derivative featuring a benzylamino substituent at the 3-position and a methyl group at the 2-position of the aromatic ring. Such compounds are often synthesized for applications in medicinal chemistry (e.g., enzyme inhibitors ) and materials science (e.g., directing groups for C–H functionalization ).
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
ethyl 3-(benzylamino)-2-methylbenzoate |
InChI |
InChI=1S/C17H19NO2/c1-3-20-17(19)15-10-7-11-16(13(15)2)18-12-14-8-5-4-6-9-14/h4-11,18H,3,12H2,1-2H3 |
InChI Key |
WUWMLFFAWIFXJF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)NCC2=CC=CC=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations
- Synthesis Efficiency: Yields for benzylamino-substituted esters vary widely (27–95%), depending on the complexity of the scaffold and reaction conditions. For example, TCCA-catalyzed synthesis of ethyl 3-(benzylamino)but-2-enoate achieved near-quantitative conversion in 15 minutes , whereas Pd-catalyzed C–H olefination reactions yielded 32–55% .
- Structural Influence on Reactivity: The presence of α,β-unsaturated esters (e.g., ethyl 3-(benzylamino)but-2-enoate) facilitates conjugation, as evidenced by IR peaks for C-N bonds . In contrast, β-ketoesters (e.g., ethyl 3-(benzylamino)-3-oxopropanoate) exhibit distinct thermal properties (e.g., high boiling points ~411°C) .
- Regioselectivity: Palladium-catalyzed reactions favor para-substitution on aromatic rings, as seen in ethyl (E)-3-(4-(benzylamino)-3-fluorophenyl)acrylate .
Functional and Application Comparisons
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